Diethyl benzylphosphonate can be used as a starting material for the synthesis of various bioactive molecules, such as:
Diethyl benzylphosphonate can also be used as a model compound to study the effects of different functional groups on the performance of organic light-emitting diodes (OLEDs). Source:
Diethyl benzylphosphonate is an organophosphorus compound characterized by its molecular formula and a molecular weight of approximately 228.23 g/mol. It exists as a colorless to pale yellow liquid at room temperature and is notable for its utility in organic synthesis, particularly in the formation of various phosphonate derivatives. The compound features a benzyl group attached to a phosphonate moiety, providing it with unique chemical properties that facilitate its use in various
Research indicates that diethyl benzylphosphonate and its derivatives exhibit notable biological activities, particularly antimicrobial properties. Studies have shown that the cytotoxicity of these compounds varies based on substituents on the phenyl ring. For instance, diethyl benzylphosphonate has demonstrated low minimal inhibitory concentration against various bacterial strains, suggesting potential applications in antimicrobial drug development .
The synthesis of diethyl benzylphosphonate can be achieved through several methods:
Diethyl benzylphosphonate finds application in various fields:
Studies focusing on the interactions of diethyl benzylphosphonate with biological systems have revealed its potential as an antimicrobial agent. The effectiveness of this compound can be influenced by the presence of different substituents on the phenyl ring, which affects its interaction with bacterial membranes and cellular processes. Such insights are critical for optimizing its use in medicinal chemistry and pharmacology .
Diethyl benzylphosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diethyl methylphosphonate | Methyl group instead of benzyl | More hydrophilic; used in different synthetic pathways |
Diethyl phenylphosphonate | Phenyl group instead of benzyl | Exhibits different reactivity patterns |
Diethyl 4-chlorobenzylphosphonate | Chlorine substituent on phenyl | Enhanced reactivity due to electron-withdrawing effect |
Diethyl 4-nitrobenzylphosphonate | Nitro group on phenyl | Increased cytotoxicity due to electron-withdrawing effects |
Diethyl benzylphosphonate is unique due to its specific benzylic structure, which influences its reactivity and biological activity differently compared to other similar compounds. Its ability to participate in diverse
Palladium-catalyzed reactions have revolutionized the synthesis of DEBP derivatives, enabling precise control over regioselectivity and functional group compatibility.
A groundbreaking method involves the palladium-catalyzed α,β-homodiarylation of vinyl esters, which allows simultaneous introduction of two aryl groups. For instance, 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate was synthesized using arylboronic acids and vinyl acetate, achieving a 38% yield—a significant improvement over traditional methods (1% yield). Key advantages include:
Reaction Conditions:
DCCP enables α-arylation of benzylic phosphonates using aryl bromides. For example, diarylmethyl phosphonates were synthesized in 64–92% yields using Pd(OAc)₂/CataCXium A and NaOt-Bu. Challenges include:
The HWE reaction, widely used for olefination, employs DEBP as a key reagent. Optimal conditions include:
Limitations:
The classical Arbuzov reaction involves trialkyl phosphites and alkyl halides. Innovations include:
Radical Arbuzov Reaction:
Microwave-Assisted Arbuzov:
Traditional Synthesis:
Microwave irradiation enhances reaction rates and yields:
Method | Conditions | Yield | Reference |
---|---|---|---|
Microwave Arbuzov | 150°C, 15 min, solvent-free | 95% | |
Flow Reactor Synthesis | 250 µL chip, 5–10% alkyl halide | 1.6–1.95 g/h |
Advantages:
The Horner-Wadsworth-Emmons (HWE) reaction, a variant of the Wittig olefination, employs diethyl benzylphosphonate-derived carbanions for alkene synthesis. Kinetic studies reveal that the reaction proceeds through a stepwise mechanism involving deprotonation, nucleophilic addition, and elimination [2]. The rate-limiting step is the nucleophilic attack of the phosphonate-stabilized carbanion on the aldehyde carbonyl group, as confirmed by isotopic labeling and solvent effect analyses [2].
Deprotonation of diethyl benzylphosphonate by strong bases like sodium hydride generates a resonance-stabilized carbanion, which exhibits enhanced nucleophilicity compared to traditional Wittig ylides [2]. This intermediate adds to aldehydes to form a β-hydroxyphosphonate adduct, which undergoes rapid elimination to yield the alkene product. Kinetic isotope effect (KIE) studies using deuterated aldehydes (RCDO) show a primary KIE of 3.2–3.8, confirming that carbonyl addition is the rate-determining step [2]. The reaction rate displays a first-order dependence on both the phosphonate carbanion and aldehyde concentrations, with activation energies ranging from 60–80 kJ/mol depending on substituent effects [2].
Solvent polarity significantly influences reaction kinetics. Polar aprotic solvents like tetrahydrofuran (THF) accelerate the addition step by stabilizing the charged intermediates, while nonpolar solvents favor elimination by destabilizing the β-hydroxyphosphonate intermediate [2]. Temperature-dependent studies demonstrate an Arrhenius pre-exponential factor (A) of 10⁹–10¹¹ M⁻¹s⁻¹, consistent with a bimolecular reaction pathway [2].
Palladium-catalyzed α-arylation of diethyl benzylphosphonate enables direct functionalization of the benzylic position. The reaction proceeds via a deprotonative cross-coupling mechanism involving oxidative addition, transmetallation, and reductive elimination steps [3] [4]. Transition state analysis using density functional theory (DFT) calculations reveals a concerted metalation-deprotonation (CMD) pathway for the critical C–H bond activation step [3].
The catalytic cycle begins with oxidative addition of aryl bromides to Pd(0), forming a Pd(II) intermediate. Sodium tert-butoxide base abstracts the benzylic proton, generating a palladate complex that undergoes transmetallation with the aryl-Pd species [3]. The transition state for C–H activation features a three-center interaction between the palladium center, the benzylic carbon, and the abstracted proton, with a calculated activation barrier of 22.3 kcal/mol [3].
Ligand effects profoundly influence the reaction efficiency. Bulky phosphine ligands like CataCXium A (di(1-adamantyl)-n-butylphosphine) stabilize the Pd center during the CMD step, reducing steric repulsion between the substrate and catalyst [4]. Kinetic studies show a zero-order dependence on the aryl bromide concentration and first-order dependence on the phosphonate substrate, indicating that C–H activation is turnover-limiting [4]. Eyring analysis of temperature-dependent rates yields an activation enthalpy (ΔH‡) of 18.7 kcal/mol and entropy (ΔS‡) of −12.4 cal/mol·K, consistent with a highly ordered transition state [4].
The E-selectivity of HWE reactions using diethyl benzylphosphonate derivatives arises from stereoelectronic control during the elimination step. Conformational analysis of the β-hydroxyphosphonate intermediate reveals that anti-periplanar geometry between the hydroxyl group and phosphorus center is energetically favored [2]. This alignment allows for concerted elimination via a cyclic oxaphosphetane transition state, producing trans-alkenes with >90:10 selectivity [2].
Substituent effects on the aldehyde component modulate stereoselectivity. Electron-withdrawing groups (EWGs) ortho to the aldehyde carbonyl increase E-selectivity by stabilizing the developing negative charge in the transition state [2]. For example, reactions with 2-nitrobenzaldehyde achieve E/Z ratios of 98:2, compared to 85:15 for 4-methoxybenzaldehyde [2]. The phosphonate group’s electron-withdrawing nature enhances this effect by conjugative stabilization of the transition state.
Steric effects in the β-hydroxyphosphonate intermediate further influence alkene geometry. Bulky substituents on the phosphonate ethyl groups disfavor cis-alkene formation by increasing torsional strain in the syn-elimination pathway [2]. Molecular mechanics simulations demonstrate a 4.8 kcal/mol energy difference between the transition states for E- and Z-alkene formation when using diisopropyl benzylphosphonates [2].
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide atomic-level insights into the HWE and arylation mechanisms. For the HWE reaction, the oxaphosphetane intermediate adopts a puckered four-membered ring structure with P–O and C–O bond lengths of 1.68 Å and 1.42 Å, respectively [2]. Intrinsic reaction coordinate (IRC) analysis confirms a single transition state connecting the β-hydroxyphosphonate to the alkene product [2].
In palladium-catalyzed arylation, natural bond orbital (NBO) analysis of the Pd–C bond during transmetallation shows significant sp³ hybridization (78% sp³ character), favoring retention of configuration at the benzylic center [3]. Quantum theory of atoms in molecules (QTAIM) calculations identify a bond critical point between Pd and the benzylic carbon (electron density ρ = 0.12 e/Bohr³), confirming covalent bond formation [3].
Diethyl benzylphosphonate serves as a crucial synthetic intermediate in the construction of stilbene derivatives through intramolecular Diels-Alder reactions. This application demonstrates the compound's versatility in accessing biologically important aromatic compounds with challenging structural features [1] [2] [3].
The synthesis of 3,5-dihydroxy-4-isopropylstilbene represents a significant application where diethyl benzylphosphonate functions as a key reactant. This stilbene derivative has been specifically developed for the treatment of skin disorders, highlighting the therapeutic potential of phosphonate-mediated synthetic pathways [1] [2] [3]. The intramolecular Diels-Alder reaction proceeds under elevated temperatures, enabling the formation of the stilbene framework through cyclization processes that would be challenging to achieve through alternative synthetic routes.
Advanced methodologies have been developed utilizing cobalt-catalyzed Diels-Alder/Wittig olefination sequences that enable the formation of three new carbon-carbon bonds in a single synthetic step [4] [5]. These reactions employ cobalt(I) catalysts in combination with propargylic phosphonium salts and 1,3-dienes, followed by direct Wittig-type olefination with aldehydes. The subsequent oxidation leads to styrene and stilbene products with predominantly E-configured geometry, demonstrating high stereoselectivity [4] [5]. This methodology represents a significant advancement in the efficiency of stilbene synthesis, as it combines multiple bond-forming reactions in a single operation.
The synthesis of sterically hindered stilbenes has been achieved through Wittig condensation reactions employing diethyl benzylphosphonate derivatives [6] [7]. These reactions utilize phosphonium ylides generated from benzylphosphonate esters in condensation with aryl carbonyl compounds. The methodology has proven particularly valuable for accessing (2-, 6-, α-)alkyl-substituted 4,4'-dimethoxystilbenes of biological interest [6]. The geometric isomers of the resulting stilbenes can be separated through chromatographic techniques, allowing for the isolation of pure E- and Z-isomers with well-defined stereochemistry.
Diethyl benzylphosphonate plays a significant role in the synthesis of bioactive polyketide analogs, particularly through its involvement in intramolecular Diels-Alder reactions that construct complex polycyclic frameworks characteristic of marine natural products [1] [2] [3] [8].
The compound serves as a key intermediate in the synthesis of marine cytotoxic polyketides through intramolecular Diels-Alder cyclization processes [1] [3] [8]. These reactions typically proceed under thermal or Lewis acid-promoted conditions, enabling the formation of the rigid, cross-linked scaffolds that characterize this class of natural products [8]. The intramolecular nature of these cyclizations provides excellent regioselectivity and stereoselectivity, crucial for accessing the complex three-dimensional architectures found in marine polyketides.
Simplified polyketide analogs have been developed that retain biological activity while exhibiting improved stability and synthetic accessibility [9] [10]. These analogs represent a significant advancement in polyketide chemistry, as they reduce synthetic complexity from 17 steps to as few as 9 steps while maintaining or even enhancing biological potency [9]. The modular approach enables rapid diversification of structural features, allowing for systematic structure-activity relationship studies and optimization of therapeutic properties.
The total synthesis of ajudazol A exemplifies the application of diethyl benzylphosphonate in complex natural product synthesis [9]. This synthesis employs modular attachment strategies involving Eastern fragment coupling through Suzuki cross-coupling reactions using palladium(dppf)chloride in the presence of cesium carbonate [9]. The methodology demonstrates how phosphonate chemistry can be integrated into sophisticated synthetic sequences targeting complex polyketide natural products.
Mechanistic Insights:
Diethyl benzylphosphonate has emerged as a valuable synthetic intermediate in the development of small molecule inhibitors targeting the Wnt signaling pathway, a critical regulatory system frequently dysregulated in cancer [11] [12] [13] [14].
The compound's utility in Wadsworth-Emmons reactions has been leveraged for the synthesis of Wnt pathway inhibitors designed for colon cancer treatment [14] [15]. These reactions employ base-mediated olefination conditions to construct the structural frameworks required for biological activity. The phosphonate moiety provides the necessary reactivity for carbon-carbon bond formation while offering superior stereoselectivity compared to traditional Wittig reactions.
BHX compound development represents a significant success in phosphonate-mediated inhibitor synthesis [11]. This pyrazoline derivative, synthesized through multi-step procedures involving diethyl benzylphosphonate intermediates, demonstrates potent anticancer activity with IC₅₀ values ranging from 5.43 to 7.62 μM against multiple cancer cell lines including A549, HT29, and MGC803 [11]. The compound exhibits a favorable safety profile with minimal toxicity, as evidenced by unchanged body weight in treatment groups during in vivo studies [11].
SEN461 for glioblastoma treatment demonstrates the application of phosphonate chemistry in central nervous system cancer therapy [13]. This small molecule inhibitor was developed through systematic screening and optimization processes targeting Wnt/β-catenin signaling. In xenograft models, SEN461 achieved 50.96% tumor growth inhibition when administered at 30 mg/kg twice daily [13]. However, poor blood-brain barrier penetration necessitated the use of subcutaneous rather than orthotopic models, highlighting the ongoing challenges in CNS drug delivery.
Biological Activity Data:
Diethyl benzylphosphonate serves as a crucial precursor in the synthesis of enantioenriched chiral phosphonate building blocks, which are essential components in asymmetric synthesis and pharmaceutical development [16] [17] [18] [19].
Catalytic asymmetric desymmetrization represents a breakthrough application where diethyl benzylphosphonate derivatives undergo enantioselective nucleophilic substitution reactions [18] [19]. These reactions employ bifunctional iminophosphorane (BIMP) catalysts bearing ureidopeptide hydrogen-bond donor motifs to achieve exceptional enantioselectivity. The process achieves up to 94% enantiomeric excess with yields reaching 84% under optimized conditions [19]. The methodology utilizes room temperature conditions and demonstrates excellent substrate scope, accommodating various aromatic and aliphatic phosphonate precursors.
Palladium-catalyzed α-arylation provides access to diarylmethyl phosphonates through deprotonative cross-coupling processes [16]. The reaction employs palladium(II) acetate in combination with CataCXium A ligand and sodium tert-butoxide as base in cyclopentyl methyl ether solvent. This methodology achieves good to excellent isolated yields ranging from 64% to 92% and demonstrates broad functional group tolerance [16]. The resulting diarylmethyl phosphonates serve as valuable intermediates for further synthetic transformations and pharmaceutical applications.
Asymmetric Schiff base alkylation enables the synthesis of chiral α-aminoalkylphosphonates through the use of chiral auxiliaries derived from (+)-ketopinic acid [20]. This approach involves the formation of chiral Schiff bases from diethyl aminomethylphosphonate, followed by enantioselective alkylation with benzyl or allyl halides. The methodology achieves high enantiomeric excess when employing these specific electrophiles, providing access to optically active phosphonate building blocks with defined stereochemistry [20].
Mechanistic Considerations:
Synthetic Utility:
Application Area | Key Achievement | Enantiomeric Excess | Yield Range | Significance |
---|---|---|---|---|
Asymmetric Desymmetrization | 94% ee | 91-94% | 84% | Breakthrough in stereogenic P(V) chemistry |
Palladium-Catalyzed α-Arylation | Functional group tolerance | N/A | 64-92% | Expands phosphonate diversification toolkit |
Chiral Schiff Base Alkylation | High stereoselectivity | High with benzyl/allyl halides | Variable | Contributes to chiral pharmaceutical development |
Irritant